molecular formula C8H14ClNO2 B1631607 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride CAS No. 52601-23-7

1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride

Cat. No. B1631607
CAS RN: 52601-23-7
M. Wt: 191.65 g/mol
InChI Key: JOIJZJVAIURHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, also known as quinuclidine-2-carboxylic acid hydrochloride, is a chemical compound with the CAS Number: 52601-23-7 . It has a molecular weight of 191.66 .


Molecular Structure Analysis

The InChI code for 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H . Unfortunately, a detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Structural Studies

A series of esters derived from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied, employing NMR spectroscopy for unambiguous assignment of resonances, and X-ray diffraction for crystal structure determination. This research highlights the importance of structural studies in understanding the properties and potential applications of such compounds (Arias-Pérez et al., 2001).

Conformationally Restricted Analogues

Conformationally restricted nonchiral pipecolic acid analogues have been synthesized, including 2-azabicyclo[2.2.2]octane-1-carboxylic acid, showcasing the potential of these compounds in the development of new drugs and biochemical tools. These syntheses are typically aimed at creating molecules with specific biological activities or structural features for further study (Radchenko et al., 2009).

Application in Decarboxylative Acylation

1,4-Diazabicyclo[2.2.2]octane (DABCO) was used effectively for decarboxylative acylation of carboxylic acids, demonstrating the compound's utility in synthetic organic chemistry. This process allows for the smooth conversion of various acids into α-keto or α,β-unsaturated amides and esters, expanding the toolbox available for organic synthesis (Zhang et al., 2017).

Supramolecular Aggregation Studies

Investigations into the supramolecular aggregation of hydroxycarboxylic acid derivatives related to 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride revealed how the conformation of substituents affects the dimensionality of supramolecular structures. These studies contribute to the understanding of molecular interactions and the design of novel materials (Foces-Foces et al., 2005).

Synthesis of Amino Acid Derivatives

Research has also focused on the synthesis of optically active 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid, demonstrating the compound's potential as a precursor for the synthesis of complex amino acids. Such efforts underline the role of 1-Azabicyclo[2.2.2]octane derivatives in the development of new amino acids for pharmaceutical applications (Arakawa et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

While specific future directions for 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride are not provided in the search results, research in related areas such as the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, continues to attract attention .

properties

IUPAC Name

1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIJZJVAIURHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480917
Record name 1-Azabicyclo[2.2.2]octane-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52601-23-7
Record name 1-Azabicyclo[2.2.2]octane-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Reactant of Route 2
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Reactant of Route 3
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Reactant of Route 4
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Reactant of Route 5
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Reactant of Route 6
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.